Dodecyl acetoacetate
Overview
Description
Dodecyl acetoacetate, also known as acetoacetic acid dodecyl ester, is an organic compound with the molecular formula C16H30O3. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various organic chemicals. This compound is known for its versatility in chemical reactions and its applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with dodecanol. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the exchange of the ester group. The reaction conditions often include moderate temperatures and the removal of the by-product (ethanol) to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts like sulfuric acid or sodium methoxide can enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Dodecyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid and acetoacetic acid.
Reduction: Reduction reactions can convert it into dodecyl alcohol and acetoacetate derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products:
Oxidation: Dodecanoic acid and acetoacetic acid.
Reduction: Dodecyl alcohol and acetoacetate derivatives.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Scientific Research Applications
Dodecyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate in enzymatic reactions and is used in the study of metabolic pathways involving acetoacetate.
Medicine: Research into its potential therapeutic applications includes its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of polymers, coatings, and surfactants due to its reactivity and compatibility with various materials
Mechanism of Action
The mechanism of action of dodecyl acetoacetate involves its ability to participate in various chemical reactions due to the presence of the acetoacetate group. This group can undergo keto-enol tautomerism, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved include:
Enzymatic Reactions: It can act as a substrate for enzymes like acetoacetate decarboxylase, leading to the formation of acetone and carbon dioxide.
Metabolic Pathways: It is involved in the ketone body metabolism, where it can be converted into acetoacetyl-CoA and further metabolized in the citric acid cycle
Comparison with Similar Compounds
Ethyl Acetoacetate: Similar in structure but with an ethyl group instead of a dodecyl group. It is more commonly used in laboratory settings due to its simpler structure.
Methyl Acetoacetate: Another similar compound with a methyl group. It is used in similar reactions but has different physical properties.
Acetoacetic Acid: The parent compound of acetoacetate esters, used in various biochemical pathways.
Uniqueness: Dodecyl acetoacetate is unique due to its long dodecyl chain, which imparts different physical properties such as increased hydrophobicity and higher boiling point compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring these specific properties .
Properties
IUPAC Name |
dodecyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)14-15(2)17/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHWKBCUPLJWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966831 | |
Record name | Dodecyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52406-22-1 | |
Record name | Dodecyl 3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52406-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052406221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BOB20B851 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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